molecular formula C18H14F3NO3 B13119907 4-Methoxy-5-(2-(trifluoromethyl)phenyl)-indole-3-acetic acid

4-Methoxy-5-(2-(trifluoromethyl)phenyl)-indole-3-acetic acid

Cat. No.: B13119907
M. Wt: 349.3 g/mol
InChI Key: VPZAISJSGWWZAA-UHFFFAOYSA-N
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Description

4-Methoxy-5-(2-(trifluoromethyl)phenyl)-indole-3-acetic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-(2-(trifluoromethyl)phenyl)-indole-3-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxy group at the 4-position and the trifluoromethylphenyl group at the 5-position. The final step involves the acylation of the indole core to introduce the acetic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-(2-(trifluoromethyl)phenyl)-indole-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-5-(2-(trifluoromethyl)phenyl)-indole-3-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-(2-(trifluoromethyl)phenyl)-indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    5-Methoxy-2-(trifluoromethyl)indole: A compound with a similar indole core but different functional groups.

    4-Methoxyphenylacetic acid: A simpler compound with a methoxy group and acetic acid moiety.

Uniqueness

4-Methoxy-5-(2-(trifluoromethyl)phenyl)-indole-3-acetic acid is unique due to the presence of both the methoxy and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H14F3NO3

Molecular Weight

349.3 g/mol

IUPAC Name

2-[4-methoxy-5-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C18H14F3NO3/c1-25-17-12(11-4-2-3-5-13(11)18(19,20)21)6-7-14-16(17)10(9-22-14)8-15(23)24/h2-7,9,22H,8H2,1H3,(H,23,24)

InChI Key

VPZAISJSGWWZAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=CN2)CC(=O)O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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